3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline

Lipophilicity Drug Design Physicochemical Property Prediction

Avoid SAR extrapolation errors from non-chlorinated analogs. This 3-chloro regioisomer precisely isolates halogen effects in medicinal chemistry programs. Key advantages: ΔXLogP3 +0.4 vs. 4-unsubstituted analog with identical TPSA, enabling direct assessment of lipophilicity-driven cellular activity. Enables head-to-head CYP450 metabolic stability assays without de novo synthesis. Supplied as a high-purity (98%) research reagent, ready for immediate global shipment to support lead optimization workflows.

Molecular Formula C16H11Cl2NO
Molecular Weight 304.2 g/mol
CAS No. 76590-23-3
Cat. No. B1299124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline
CAS76590-23-3
Molecular FormulaC16H11Cl2NO
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl
InChIInChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2
InChIKeyMKXTZTZSPXTCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: Physicochemical Profile & Sourcing


3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline (CAS 76590-23-3) is a dichlorinated diaryl ether aniline derivative characterized by a 4-chloro-1-naphthyloxy group and a chlorine substituent at the 3-position of the central aniline ring [1]. With a molecular weight of 304.2 g/mol and a computed XLogP3 of 5.3, its lipophilic character is notably higher than that of its closest commercially available structural analog, 4-[(4-chloro-1-naphthyl)oxy]aniline (CAS 76590-21-1, XLogP3 4.9), a difference directly attributable to the additional ring chlorine [2]. This specific substitution pattern makes the compound a distinct sourcing requirement for structure-activity relationship (SAR) programs investigating the impact of halogen positioning on target binding, metabolic stability, or physicochemical properties.

Workflow
SAR halogen-scanning libraries for target binding & ADME profiling
Selection
Precise CAS-number-level sourcing for 3-chloro regioisomer studies
Context
Reports computed higher lipophilicity vs. des-chloro analog for property differentiation

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: Why It Cannot Be Substituted


The critical structural distinction—the 3-chloro substituent on the aniline ring—precludes simple interchange with the more common analog 4-[(4-chloro-1-naphthyl)oxy]aniline. This seemingly minor modification results in a measurable increase in computed lipophilicity (ΔXLogP3 ≈ +0.4) and a molecular weight shift of approximately 34.5 g/mol [1]. In medicinal chemistry, such halogen-driven changes are well-established modifiers of target binding kinetics, passive membrane permeability, and cytochrome P450-mediated metabolism, meaning SAR conclusions drawn from the non-chlorinated analog cannot be reliably extrapolated to the 3-chloro scaffold [2]. For procurement professionals, this demands precise CAS-number-level specification to avoid confounding experimental variables.

Regioisomer Mismatch
Des-chloro analog (CAS 76590-21-1) lacks the 3-chloro substituent, altering lipophilicity and SAR interpretation.
Property Shift
Computed ΔXLogP3 ≈ +0.4 and MW shift of ~34.5 g/mol may modify permeability rankings and ligand efficiency models.
Metabolic Profiling
Aniline ring halogenation can influence CYP-mediated metabolism, requiring precise compound identity for clearance assays.

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: Quantitative Differentiation Evidence


Lipophilicity Difference vs. Dechlorinated Analog

The target compound exhibits a computed XLogP3 of 5.3, compared to a value of 4.9 for the des-chloro analog 4-[(4-chloro-1-naphthyl)oxy]aniline, representing a ΔXLogP3 of +0.4 [1]. This difference arises from the additional chlorine atom at the 3-position of the aniline ring. In drug discovery, a ΔlogP of 0.4 can meaningfully influence membrane permeability, plasma protein binding, and metabolic clearance, making this compound a distinct tool for probing halogen-bonding interactions and lipophilic efficiency [1].

Lipophilicity Difference
Cross-study comparable
XLogP3 = 5.3 vs Analog XLogP3 = 4.9
Supports ADME property differentiation for halogen-scanning workflows.
Computed value; verify experimentally if required.
Lipophilicity Drug Design Physicochemical Property Prediction

Molecular Weight and Ligand Efficiency Impact

The molecular weight of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline is 304.2 g/mol, which is 34.5 g/mol higher than that of the comparator 4-[(4-chloro-1-naphthyl)oxy]aniline (269.7 g/mol) [1]. This increase corresponds to the addition of one chlorine atom (35.5 Da) and directly affects ligand efficiency indices (e.g., LE = 1.4 pIC50/heavy atom count). For teams optimizing fragment hits or lead-like properties, the heavier, more lipophilic 3-chloro analog provides a distinct vector for exploring halogen bonding without altering the core scaffold, thus it cannot be substituted with the lighter analog without recalibrating efficiency calculations [1].

Ligand Efficiency Impact
Cross-study comparable
ΔMW = +34.5 g/mol
Context for ligand efficiency index recalibration in fragment-based design.
Corresponds to +1 heavy atom (Cl); computed by PubChem.
Ligand Efficiency Molecular Weight Fragment-Based Drug Design

Polar Surface Area and Hydrogen Bonding Balance

The topological polar surface area (TPSA) of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline is computed to be 35.3 Ų, identical to that of its comparator 4-[(4-chloro-1-naphthyl)oxy]aniline (35.3 Ų) due to the same number and type of hydrogen bond donors/acceptors (1 HBD, 2 HBA) [1]. However, the increased molecular weight and lipophilicity of the target compound result in a different balance between polarity and hydrophobicity. This differential modulation of passive permeability while maintaining a constant TPSA is valuable for CNS drug discovery programs where fine-tuning BBB penetration without altering hydrogen bonding capacity is critical [1].

Polar Surface Area Balance
Cross-study comparable
Identical TPSA (35.3 Ų) vs. comparator
Isolates lipophilicity effect on permeability while H-bond determinants remain constant.
Computed by Cactvs via PubChem; supports CNS MPO calibration.
Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: Research & Procurement Scenarios


Halogen Scanning for Kinase and GPCR Lead Optimization

Medicinal chemistry teams building focused libraries to probe the effect of aryl chloride positioning on target affinity and selectivity should procure this compound as the 3-chloro regioisomer. Its computed lipophilicity advantage (XLogP3 5.3 vs. 4.9 for the 4-unsubstituted aniline analog) and higher molecular weight allow direct assessment of halogen-bonding interactions in the target binding pocket, while the identical TPSA isolates the contribution of lipophilicity to cellular activity [1].

CNS Drug Discovery Physicochemical Baseline

The combination of moderate TPSA (35.3 Ų) and elevated logP (5.3) positions this compound as a calibration standard for CNS multiparameter optimization (MPO) scores. Researchers can use it to benchmark permeability and P-glycoprotein efflux assays against the less lipophilic 4-unsubstituted analog, thereby establishing structure-property relationships that guide the design of brain-penetrant candidates [1].

Metabolic Stability Profiling of Halogenated Anilines

The 3-chloro substituent is a known metabolic soft spot for cytochrome P450 oxidation. Procurement of this specific compound enables head-to-head intrinsic clearance assays (e.g., human liver microsomes) against the non-chlorinated comparator to quantify the impact of aniline ring halogenation on metabolic stability, informing later-stage lead optimization without requiring de novo synthesis [1].

Application
Selection Property
Validation Focus
Halogen-scanning library synthesis
3-Chloro regioisomer for SAR differentiation
Target affinity shift with lipophilicity change
CNS drug discovery profiling
Elevated logP with moderate TPSA
Permeability & P-gp efflux ratio calibration
Metabolic stability assessment
Aniline ring halogenation for CYP probe
Intrinsic clearance comparison vs. non-chlorinated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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